4-Butoxy-3-(difluoromethyl)aniline

Description

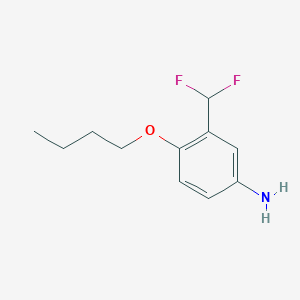

4-Butoxy-3-(difluoromethyl)aniline is a fluorinated aniline derivative characterized by a butoxy (–OCH₂CH₂CH₂CH₃) substituent at the para position and a difluoromethyl (–CF₂H) group at the meta position of the aromatic ring. This compound combines the electron-donating nature of the alkoxy group with the electron-withdrawing and steric effects of the difluoromethyl moiety. Such structural features are often exploited in agrochemical and pharmaceutical research, where fluorine incorporation enhances metabolic stability, bioavailability, and target binding affinity .

Properties

Molecular Formula |

C11H15F2NO |

|---|---|

Molecular Weight |

215.24 g/mol |

IUPAC Name |

4-butoxy-3-(difluoromethyl)aniline |

InChI |

InChI=1S/C11H15F2NO/c1-2-3-6-15-10-5-4-8(14)7-9(10)11(12)13/h4-5,7,11H,2-3,6,14H2,1H3 |

InChI Key |

VNIQLUBNPDGBDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)N)C(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Butoxy-3-(difluoromethyl)aniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents . This method is advantageous due to its high yield, low cost, and suitability for industrial production.

Chemical Reactions Analysis

4-Butoxy-3-(difluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Cross-Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Common reagents used in these reactions include sodium hydroxide, monochlorodifluoromethane, ferric oxide, activated carbon, and hydrazine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Butoxy-3-(difluoromethyl)aniline has several scientific research applications:

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Butoxy-3-(difluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Electronic Effects

- Key Insight : The difluoromethyl group (–CF₂H) imposes a weaker electron-withdrawing effect compared to trifluoromethyl (–CF₃) or methylsulfonylmethyl (–CH₂SO₂CH₃), resulting in a higher NH₂ basicity. This property may enhance solubility in polar solvents relative to –CF₃ analogs .

Lipophilicity and Solubility

| Compound | Substituent at 3-Position | Calculated logP* | Solubility in Water |

|---|---|---|---|

| This compound | –CF₂H | ~3.2 | Moderate (enhanced by –CF₂H polarity) |

| 4-Butoxy-3-(trifluoromethyl)aniline | –CF₃ | ~3.8 | Low (highly lipophilic) |

| 4-Methoxy-3-(trifluoromethyl)aniline | –CF₃ | ~2.5 | Higher than butoxy analogs |

*logP values estimated based on substituent contributions .

- The –CF₂H group offers a balance between lipophilicity and polarity, which may optimize bioavailability .

Metabolic Stability and Bioactivity

- This compound : The –CF₂H group resists oxidative metabolism better than –CH₃ or –CH₂SO₂CH₃, prolonging half-life. Fluorine’s inductive effects also reduce susceptibility to enzymatic deamination .

- 4-Methoxy-3-(trifluoromethyl)aniline : The shorter methoxy chain improves solubility but decreases metabolic resistance compared to butoxy analogs .

Steric and Conformational Effects

- –CF₂H vs. –CF₃ : The smaller van der Waals radius of –CF₂H (2.35 Å) compared to –CF₃ (2.50 Å) reduces steric bulk, enabling better accommodation in enzyme active sites .

- –CH₂SO₂CH₃ : The methylsulfonylmethyl group introduces significant steric and polar constraints, likely limiting its use in hydrophobic binding pockets .

Biological Activity

4-Butoxy-3-(difluoromethyl)aniline is a compound that has garnered attention in recent years due to its diverse biological activities. Its unique structure, characterized by the presence of a butoxy group and difluoromethyl substituent, suggests potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a butoxy group (–O–C₄H₉) attached to an aniline backbone with a difluoromethyl group (–CF₂H) at the para position.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25.72 ± 3.95 | Induction of apoptosis via mitochondrial pathway |

| U87 (Glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest and apoptosis |

| PC-3 (Prostate Cancer) | 12.19 ± 0.25 | Inhibition of androgen receptor signaling |

In animal models, administration of this compound has resulted in significant suppression of tumor growth, highlighting its potential as a therapeutic agent against various cancers .

2. Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects. In studies assessing its impact on inflammatory markers, it was found to inhibit the production of pro-inflammatory cytokines.

| Inflammatory Marker | Inhibition (%) | Concentration (μM) |

|---|---|---|

| TNF-α | 65% | 10 |

| IL-6 | 58% | 10 |

These findings suggest that this compound may be effective in treating inflammatory conditions by modulating immune responses .

3. Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains. The results indicate promising activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 32 |

| Bacillus subtilis | 16 |

This antimicrobial activity suggests potential applications in the development of new antibiotics or disinfectants .

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

- Study on Anticancer Effects : A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in MCF-7 cells, with flow cytometry confirming increased levels of activated caspases.

- Anti-inflammatory Mechanism Investigation : Another research effort focused on elucidating the mechanism behind its anti-inflammatory effects, revealing that it significantly reduced NF-kB activation in LPS-stimulated macrophages .

- Antimicrobial Efficacy Assessment : A comprehensive evaluation of its antimicrobial properties demonstrated that it effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in clinical settings to combat resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.